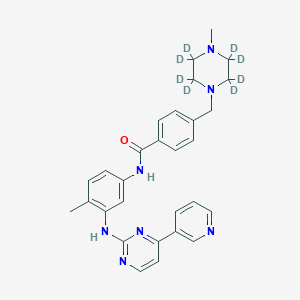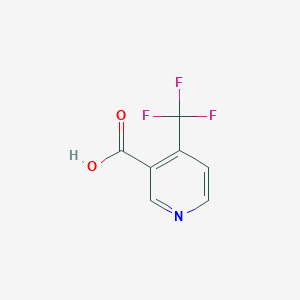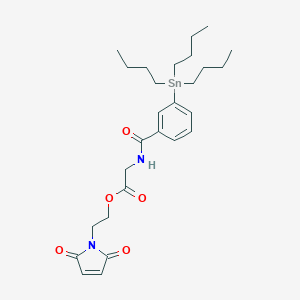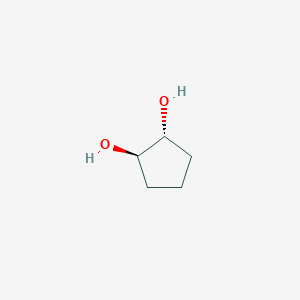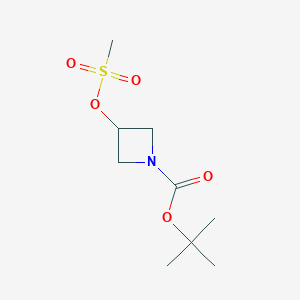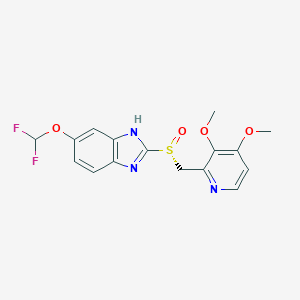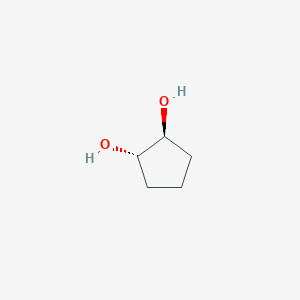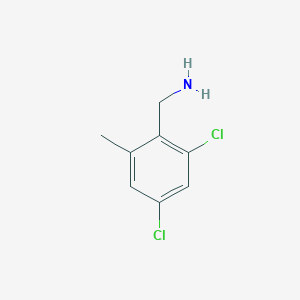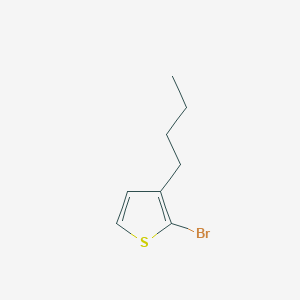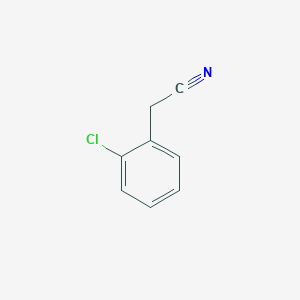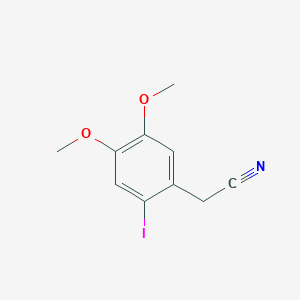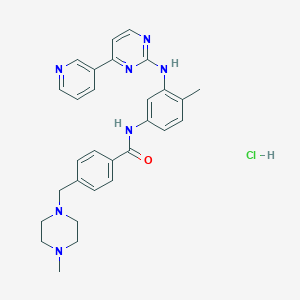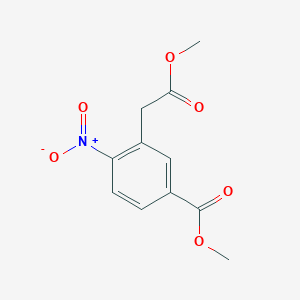![molecular formula C18H20O5 B128500 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- CAS No. 145068-46-8](/img/structure/B128500.png)
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-, also known as 2C-H, is a synthetic psychoactive substance that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used recreationally as a hallucinogen. However,
Mechanism Of Action
The mechanism of action of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves its binding to the 5-HT2A receptor, which leads to an increase in the release of serotonin and other neurotransmitters. This results in altered perception, mood, and cognition.
Biochemical And Physiological Effects
Studies have shown that 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- can induce hallucinations, altered perception, and changes in mood and cognition. It has also been found to increase heart rate and blood pressure, as well as cause nausea and vomiting.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise studies on the effects of serotonin on the central nervous system. However, its recreational use and legal status may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-. One area of interest is its potential therapeutic use in treating psychiatric disorders such as depression and anxiety. Additionally, further studies on its mechanism of action and effects on the brain could lead to a better understanding of the role of serotonin in mental health. Finally, research on the synthesis and modification of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- could lead to the development of new psychoactive substances with potential therapeutic applications.
Synthesis Methods
The synthesis of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves the reaction of 2,3-dimethoxyphenylacetonitrile with nitroethane in the presence of ammonium acetate, followed by reduction with lithium aluminum hydride. This method was first described by Alexander Shulgin in his book, PiHKAL: A Chemical Love Story.
Scientific Research Applications
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition.
properties
CAS RN |
145068-46-8 |
|---|---|
Product Name |
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- |
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-[2-(2,3-dimethoxyphenyl)-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C18H20O5/c1-21-13-8-9-14(12(11-13)7-10-17(19)20)15-5-4-6-16(22-2)18(15)23-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,19,20) |
InChI Key |
HLKSQJLPIJKAGU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O |
synonyms |
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



